

"2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid CAS number 52916-16-2"

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Compound of Interest

Compound Name: 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid

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An In-Depth Technical Guide to **2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid** (CAS: 52916-16-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid, with its characteristic gem-dimethyl substituted tetrahydropyran ring, is a significant heterocyclic compound in the landscape of modern medicinal chemistry. The tetrahydropyran (THP) motif is a prevalent scaffold in numerous biologically active natural products and synthetic pharmaceuticals, prized for its metabolic stability and its ability to act as a versatile building block in drug design.^{[1][2]} This guide provides a comprehensive technical overview of **2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid**, covering its synthesis, physicochemical and spectroscopic properties, analytical methodologies, and its strategic application in drug discovery.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of a compound is fundamental to its application in research and development.

Physicochemical Properties

Property	Value	Source
CAS Number	52916-16-2	
Molecular Formula	C ₈ H ₁₄ O ₃	[1]
Molecular Weight	158.2 g/mol	[1]
Appearance	Off-white to light yellow solid	[3]
Boiling Point	261.8°C at 760 mmHg	[1]
pKa (Predicted)	4.45 ± 0.40	[3]
Storage	Sealed in dry, room temperature	[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of **2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid**.

¹H-NMR Spectroscopy

The proton NMR spectrum provides detailed information about the hydrogen atom environment in the molecule.

Chemical Shift (δ) [ppm]	Multiplicity	Number of Protons	Assignment
1.13	s	3H	One of the gem-dimethyl groups
1.14	s	3H	The other gem-dimethyl group
1.26-1.45	m	2H	Axial protons on C3 and C5
1.65-1.73	m	2H	Equatorial protons on C3 and C5
2.59	tt	1H	Proton on C4
3.54	td	1H	One of the protons on C6
3.60	ddd	1H	The other proton on C6
12.20	s	1H	Carboxylic acid proton
Solvent: DMSO-d ₆ , Frequency: 400 MHz[4]			

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. For a carboxylic acid, the most characteristic absorptions are the broad O-H stretch of the hydroxyl group and the sharp C=O stretch of the carbonyl group.[5][6]

- O-H Stretch: A very broad and strong absorption is expected in the region of 2500-3300 cm^{-1} , characteristic of the hydrogen-bonded carboxylic acid dimer.[6]
- C-H Stretch: Aliphatic C-H stretching absorptions will appear just below 3000 cm^{-1} .

- C=O Stretch: A strong, sharp absorption band is anticipated around 1700-1725 cm^{-1} for the carbonyl group of the carboxylic acid.
- C-O Stretch: C-O stretching vibrations for the ether linkage and the carboxylic acid will be present in the 1000-1300 cm^{-1} region.

Mass Spectrometry (MS)

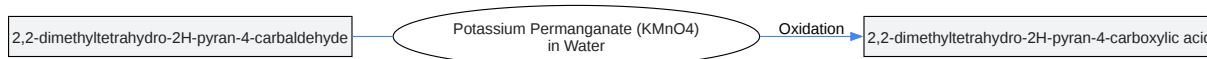
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues. The molecular ion peak (M^+) would be expected at $m/z = 158$. Subsequent fragmentation patterns would likely involve the loss of the carboxylic acid group ($-\text{COOH}$, 45 Da) and cleavage of the pyran ring.

Synthesis of 2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid

Several synthetic routes to **2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid** have been developed, with the choice of method often depending on the desired scale, purity, and available starting materials.

Oxidation of 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde

A common and high-yielding method involves the oxidation of the corresponding aldehyde, 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde.^{[7][8][9]}



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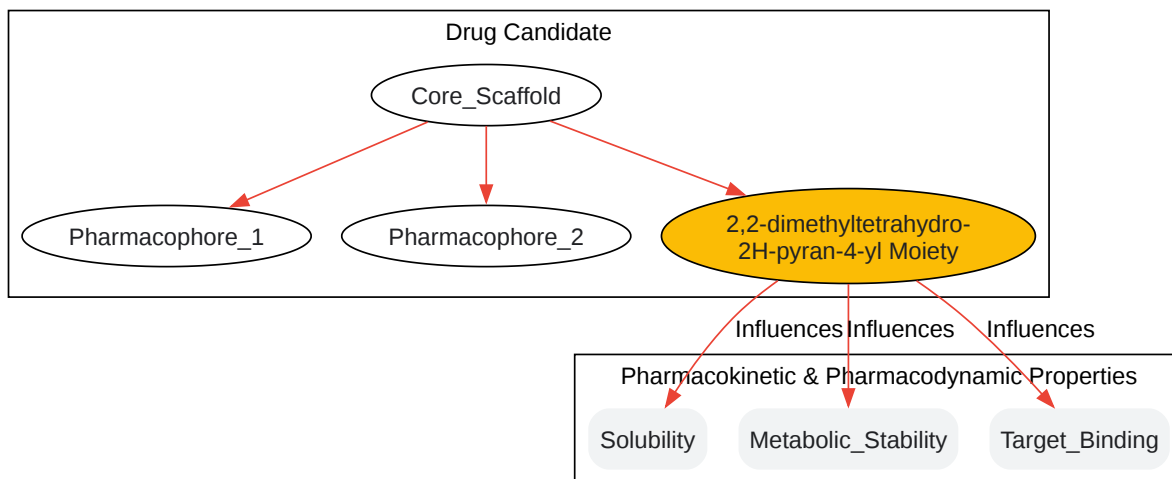
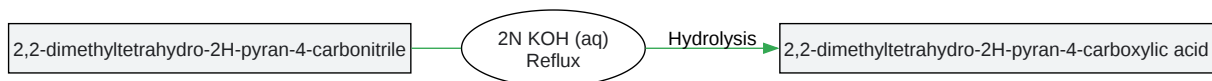
Synthesis via Oxidation of the Aldehyde

Experimental Protocol

- **Reaction Setup:** In a suitable reaction vessel, dissolve 54g of 2,2-dimethyltetrahydro-2H-pyran-4-carbaldehyde in 2000ml of water.[4]
- **Oxidation:** To the stirred solution, add 295g of potassium permanganate at room temperature. The choice of potassium permanganate as the oxidant is due to its effectiveness in converting aldehydes to carboxylic acids in an aqueous medium. The reaction is typically stirred for 12-13 hours at room temperature to ensure complete conversion.[4]
- **Workup:** After the reaction is complete, the mixture is centrifuged to remove the manganese dioxide byproduct.[4]
- **Isolation:** The pH of the filtrate is adjusted to 6-7 with concentrated hydrochloric acid, causing the product to precipitate as a white solid. The mixture is stirred for an additional 2 hours to ensure complete precipitation.[4]
- **Purification:** The solid product is collected by centrifugation or filtration, yielding **2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid** with a purity of over 98%.[7]

Hydrolysis of 2,2-dimethyltetrahydro-2H-pyran-4-carbonitrile

An alternative route involves the hydrolysis of the corresponding nitrile.[4]



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